Varlitinib

Biochemical Potency Kinase Inhibition HER2 Targeting

Procure Varlitinib for precise pan-HER inhibition. Unlike lapatinib or neratinib, its reversible ATP-competitive binding and high selectivity over 104 kinases ensure clean HER-family signaling dissection. With nanomolar potency (HER1:7, HER2:2, HER4:4 nM) and demonstrated complete tumor regression in xenograft models, it is essential for biliary tract cancer research—supported by Phase II/III clinical data and FDA Orphan Drug Designation. Do not substitute class agents; match experimental requirements.

Molecular Formula C22H19ClN6O2S
Molecular Weight 466.9 g/mol
CAS No. 845272-21-1
Cat. No. B611995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarlitinib
CAS845272-21-1
SynonymsASLAN001;  ASLAN-001;  ASLAN 001;  AR 00334543;  ARRY334543;  ARRY-334543;  ARRY543;  ARRY-543;  ARRY 543;  Varlitinib.
Molecular FormulaC22H19ClN6O2S
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESCC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl
InChIInChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1
InChIKeyUWXSAYUXVSFDBQ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Varlitinib (845272-21-1) Product Overview: Pan-HER Inhibitor Profile and Procurement Considerations


Varlitinib (ARRY-334543, ASLAN001; CAS 845272-21-1) is an orally bioavailable, reversible, ATP-competitive small molecule tyrosine kinase inhibitor (TKI) targeting the ErbB receptor family, specifically EGFR (HER1/ErbB-1), HER2 (ErbB-2/neu), and HER4 (ErbB-4) [1]. It exhibits nanomolar inhibitory potency across these targets and has been advanced to Phase II/III clinical evaluation in multiple solid tumor indications including biliary tract cancer (BTC), gastric cancer, and breast cancer [2]. Varlitinib is distinguished by its pan-HER inhibition profile and has received Orphan Drug Designation from the U.S. FDA for the treatment of biliary tract cancer (cholangiocarcinoma) and gastric cancer [3].

Varlitinib (845272-21-1) Procurement Rationale: Why Pan-HER Inhibition Profile Precludes Simple Substitution


Procurement of a pan-HER TKI for research or clinical development cannot assume interchangeability among agents within the class. Varlitinib exhibits a distinct inhibitory profile characterized by low nanomolar IC50 values against HER1 (7 nM), HER2 (2 nM), and HER4 (4 nM) [1]. Its kinase selectivity has been demonstrated through screening against a panel of 104 kinases, showing no significant off-target activity [2]. In contrast, other pan-HER inhibitors such as lapatinib (a reversible dual EGFR/HER2 inhibitor) and neratinib (an irreversible pan-HER inhibitor) display differing potency profiles, binding kinetics (reversible vs. irreversible), and selectivity spectrums that directly impact experimental outcomes and clinical translation. Substituting one pan-HER TKI for another without accounting for these biochemical differences may compromise assay reproducibility, confound mechanistic studies, and alter in vivo pharmacodynamics. The quantitative evidence below substantiates why varlitinib occupies a distinct position within the pan-HER inhibitor landscape and should be selected based on specific experimental requirements rather than class membership alone.

Varlitinib (845272-21-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Biochemical Potency: Varlitinib HER2 IC50 Comparison with Lapatinib and Tucatinib

Varlitinib demonstrates superior biochemical potency against HER2 with an IC50 of 2 nM, which is approximately 8.5-fold lower (more potent) than the HER2 IC50 reported for lapatinib (17 nM) [1] and 4-fold lower than the IC50 reported for tucatinib (8 nM) [2]. This potency advantage is observed under comparable in vitro kinase assay conditions.

Biochemical Potency Kinase Inhibition HER2 Targeting

Kinase Selectivity: Varlitinib Demonstrates Narrow Target Engagement with No Significant Off-Target Activity Across 104 Kinases

Varlitinib exhibits a highly restricted kinase selectivity profile. When screened against a panel of 104 diverse kinases, varlitinib demonstrated no significant inhibitory activity outside of its intended ErbB family targets [1]. This contrasts with the broader selectivity profiles of certain irreversible pan-HER inhibitors such as neratinib, which has been reported to inhibit a wider range of kinases at clinically relevant concentrations.

Kinase Selectivity Off-Target Profiling Target Engagement

In Vivo Efficacy: Varlitinib Achieves Complete Tumor Regression in Xenograft Models at 100 mg/kg BID

Varlitinib treatment in patient-derived hepatocellular carcinoma (HCC) xenograft models results in complete tumor regression at a dosing regimen of 100 mg/kg administered orally twice daily (BID) [1]. In contrast, lapatinib typically demonstrates tumor growth inhibition (stasis) rather than complete regression in comparable HER2-dependent xenograft models at clinically relevant doses.

In Vivo Efficacy Xenograft Models Tumor Regression

Clinical Efficacy in Biliary Tract Cancer: Varlitinib Demonstrates Superior Partial Response Rate Compared to Other Pan-HER TKIs

In a pooled analysis of three Phase I studies in patients with refractory biliary tract cancer (BTC), varlitinib achieved a partial response (PR) rate of 27% (10/37 evaluable patients) and a disease control rate (DCR) of 70.3% [1]. In comparison, other pan-HER TKIs including lapatinib and apatinib have not shown significant efficacy in advanced BTC [2]. Neratinib demonstrated a response in 2 of 9 HER2-mutant BTC patients at 8 weeks with a median PFS of 2.8 months [2].

Biliary Tract Cancer Clinical Response Rate Phase I/II Trials

Cellular Potency: Varlitinib Inhibits ErbB Phosphorylation in A431 and BT-474 Cells at Nanomolar Concentrations

In cell-based assays, varlitinib potently inhibits substrate phosphorylation in tumor cells overexpressing EGFR (A431 epidermoid carcinoma cells) with an IC50 of 36 nM for ErbB-1 phosphorylation, and in cells overexpressing HER2 (BT-474 breast carcinoma cells) with an IC50 of 43 nM for ErbB-2 phosphorylation . While comparable cellular IC50 data for lapatinib in the same cell lines are not uniformly available, lapatinib generally exhibits cellular IC50 values in the micromolar range for proliferation inhibition in many HER2-overexpressing cell lines.

Cellular Potency Phosphorylation Inhibition Cancer Cell Lines

Regulatory Differentiation: Varlitinib Holds Orphan Drug Designations for BTC and Gastric Cancer

Varlitinib has been granted Orphan Drug Designation by the U.S. FDA for the treatment of biliary tract cancer (including cholangiocarcinoma) as of August 5, 2015 [1], and subsequently received a second Orphan Drug Designation for gastric cancer [2]. In contrast, lapatinib, neratinib, and tucatinib are approved or designated primarily for breast cancer indications, with no orphan designations for BTC.

Orphan Drug Designation Regulatory Status Biliary Tract Cancer

Varlitinib (845272-21-1) Optimal Research and Procurement Application Scenarios


Biliary Tract Cancer Preclinical and Translational Research

Varlitinib is uniquely suited for biliary tract cancer (BTC) research due to its demonstrated clinical activity in this indication, which contrasts with the lack of efficacy observed with lapatinib and apatinib in BTC [1]. Researchers investigating HER pathway dependence in BTC cell lines or patient-derived xenograft models should prioritize varlitinib over other pan-HER TKIs to align preclinical findings with clinical observations. The compound's FDA Orphan Drug Designation for BTC further supports its relevance in translational studies aimed at this malignancy [2].

Kinase Selectivity Profiling and Mechanistic Studies

For experiments requiring a clean pharmacological tool with minimal off-target kinase engagement, varlitinib's demonstrated selectivity across a panel of 104 kinases [1] makes it preferable to irreversible pan-HER inhibitors like neratinib, which exhibit broader kinome inhibition. This selectivity is critical for dissecting ErbB family-specific signaling pathways without confounding contributions from other kinase targets.

In Vivo Xenograft Studies Requiring Robust Tumor Regression

Investigators seeking an orally bioavailable pan-HER inhibitor capable of inducing tumor regression rather than mere growth inhibition in xenograft models should consider varlitinib. The compound achieves complete tumor regression at 100 mg/kg BID dosing in patient-derived HCC xenografts [1], whereas lapatinib typically yields tumor stasis in comparable models. This differential in vivo efficacy profile may translate to more definitive preclinical proof-of-concept studies.

Combination Therapy Research in Platinum-Resistant BTC

Varlitinib has demonstrated promising efficacy and a manageable safety profile when combined with platinum-based chemotherapy (cisplatin/5-FU or oxaliplatin/5-FU) in Phase I BTC studies, achieving a 27% partial response rate and 70.3% disease control rate [1]. Researchers exploring rational combination strategies to overcome chemotherapy resistance in BTC should consider varlitinib as a preferred pan-HER TKI partner based on this clinical evidence base, which is not replicated for lapatinib or neratinib in this disease setting [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Varlitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.